3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile

Overview

Description

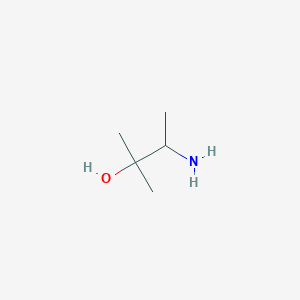

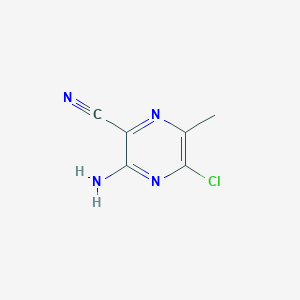

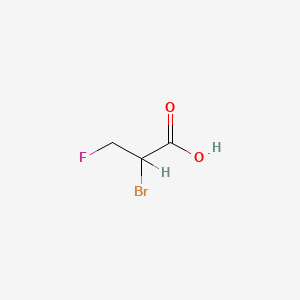

“3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile” is a chemical compound with the CAS Number: 54632-08-5. It has a molecular weight of 168.59 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

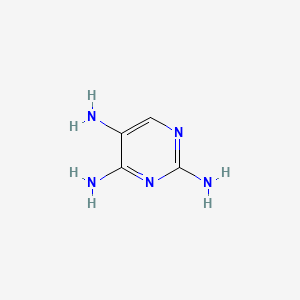

The IUPAC name for this compound is 3-amino-5-chloro-6-methyl-2-pyrazinecarbonitrile . The InChI code is 1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11) .Physical And Chemical Properties Analysis

The compound has a melting point of 228-229 degrees Celsius . It’s a powder at room temperature .Scientific Research Applications

Anti-inflammatory Drug Development

Scientific Field

Medicinal Chemistry

Application Summary

This compound is investigated for its potential use in the development of anti-inflammatory drugs due to its pyrimidine structure.

Methods of Application

Researchers synthesize novel pyrimidine analogs incorporating this compound and evaluate their anti-inflammatory activities against various inflammatory mediators.

Results and Outcomes

The effectiveness of these compounds is assessed through their inhibitory response against key inflammatory mediators, with a focus on achieving high potency and minimal toxicity .

Antituberculosis Research

Scientific Field

Pharmaceutical Research

Application Summary

The compound’s derivatives are explored for their ability to act against Mycobacterium tuberculosis, particularly the dormant forms.

Methods of Application

Derivatives of this compound are synthesized and tested for their sterilizing activity, especially in combination with other antituberculosis drugs.

Results and Outcomes

The outcomes are measured by the compound’s ability to kill dormant forms of the bacteria, potentially shortening treatment times .

Chemical Synthesis of Heterocycles

Scientific Field

Organic Synthesis

Application Summary

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is used as a precursor in the synthesis of various heterocyclic compounds.

Methods of Application

It is involved in multistep synthesis processes, where its reactivity with different chemical groups is exploited to form diverse heterocycles.

Results and Outcomes

The success of these syntheses is evaluated based on the yield, purity, and confirmation of the desired heterocyclic structures .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDADGNJBYZIATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312308 | |

| Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

CAS RN |

54632-08-5 | |

| Record name | NSC252106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-chloro-6-methyl-2-pyrazinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2E7ZP8MNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)